2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features an indole group, a pyridine moiety, and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The indole group can be introduced through Fischer indole synthesis, while the pyridine moiety can be incorporated via nucleophilic substitution reactions. The bicyclic octane structure is often synthesized through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a lead compound for developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)ethanone: A simpler analog with only the indole and ethanone moieties.
1-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: A compound featuring the pyridine and bicyclic octane structures.
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its combination of three distinct structural motifs, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-indol-1-yl-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(15-24-12-10-16-5-1-2-6-20(16)24)25-17-8-9-18(25)14-19(13-17)27-21-7-3-4-11-23-21/h1-7,10-12,17-19H,8-9,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULIZHXZGHXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.